molecular formula C12H15ClO2 B1393928 2-(4-Ethylphenoxy)butanoyl chloride CAS No. 1160257-56-6

2-(4-Ethylphenoxy)butanoyl chloride

Cat. No.: B1393928
CAS No.: 1160257-56-6
M. Wt: 226.7 g/mol
InChI Key: VFIMOGXIYHQWPS-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)butanoyl chloride is an organic compound with the molecular formula C12H15ClO2. It is a derivative of butanoyl chloride, where the butanoyl group is substituted with a 4-ethylphenoxy group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenoxy)butanoyl chloride typically involves the reaction of 4-ethylphenol with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Ethylphenol+Butanoyl chloride2-(4-Ethylphenoxy)butanoyl chloride+HCl\text{4-Ethylphenol} + \text{Butanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Ethylphenol+Butanoyl chloride→2-(4-Ethylphenoxy)butanoyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenoxy)butanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions to form esters, amides, and thioesters, respectively.

    Hydrolysis: The reaction with water or aqueous base (e.g., sodium hydroxide) can lead to hydrolysis.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents under anhydrous conditions.

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Carboxylic acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

2-(4-Ethylphenoxy)butanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenoxy)butanoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various chemical and biological applications to modify molecules and study their functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenoxy)butanoyl chloride: Similar structure with a methyl group instead of an ethyl group.

    2-(4-Chlorophenoxy)butanoyl chloride: Contains a chlorine atom on the phenoxy group.

    2-(4-Methoxyphenoxy)butanoyl chloride: Contains a methoxy group on the phenoxy group.

Uniqueness

2-(4-Ethylphenoxy)butanoyl chloride is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of specific chemical reactions and the development of novel compounds with desired properties .

Properties

IUPAC Name

2-(4-ethylphenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-3-9-5-7-10(8-6-9)15-11(4-2)12(13)14/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIMOGXIYHQWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(CC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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